molecular formula C10H9ClO3 B7998225 Methyl 3-chloro-4-methylbenzoylformate

Methyl 3-chloro-4-methylbenzoylformate

Cat. No.: B7998225
M. Wt: 212.63 g/mol
InChI Key: ISTZRBSEEYPZDU-UHFFFAOYSA-N
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Description

Methyl 3-chloro-4-methylbenzoylformate is an aromatic ester featuring a benzoylformate backbone substituted with a chlorine atom at the 3-position and a methyl group at the 4-position of the benzene ring. The compound’s structure combines electron-withdrawing (chloro) and electron-donating (methyl) substituents, which influence its reactivity, stability, and applications in organic synthesis. While direct literature on this specific compound is sparse, its structural analogs—such as ethyl 3-chloro-4-methylbenzoylformate—are documented in supplier catalogs and synthesis pathways, often serving as intermediates in pharmaceuticals or agrochemicals .

Properties

IUPAC Name

methyl 2-(3-chloro-4-methylphenyl)-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO3/c1-6-3-4-7(5-8(6)11)9(12)10(13)14-2/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISTZRBSEEYPZDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C(=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Applications Overview

  • Photoinitiators in UV-Curable Coatings
    • Methyl 3-chloro-4-methylbenzoylformate serves as an effective photoinitiator in UV-curable coatings and inks. When exposed to UV light, it initiates polymerization, leading to rapid curing and drying processes. This property is particularly beneficial in industries such as automotive, electronics, and packaging.
  • Intermediate in Herbicide Synthesis
    • This compound is utilized as an intermediate in the synthesis of various herbicides, including Benzimidazolinone derivatives. These herbicides are crucial for controlling unwanted weeds in agricultural practices.
  • Organic Synthesis
    • This compound acts as a versatile building block in organic synthesis. Its reactivity allows for the introduction of various functional groups, making it valuable for synthesizing pharmaceuticals and agrochemicals.

Table 1: Applications and Benefits

ApplicationDescriptionBenefits
UV-Curable CoatingsPhotoinitiator in coatings and inksFast curing times and excellent durability
Herbicide SynthesisIntermediate for producing selective herbicidesEffective weed control
Organic SynthesisBuilding block for pharmaceuticals and agrochemicalsVersatile reactivity for diverse applications

Table 2: Case Studies

StudyFindingsSource
Photoinitiator EfficiencyDemonstrated high efficiency in initiating polymerization under UV light
Herbicide DevelopmentSuccessful synthesis of Benzimidazolinone using this compound
Organic Reaction OptimizationEnhanced yields in reactions involving this compound as a reactant

Case Studies

  • Photoinitiation Efficiency
    A study evaluated the efficiency of this compound as a photoinitiator in UV-curable coatings. The results indicated that the compound significantly improved the curing speed and mechanical properties of the coatings when exposed to UV light.
  • Herbicide Synthesis
    Research focused on synthesizing Benzimidazolinone derivatives highlighted the role of this compound as a key intermediate. The study showed that using this compound led to higher purity and yield of the final herbicide product.
  • Organic Reaction Optimization
    In a series of organic reactions, this compound was employed to enhance reaction yields. The findings suggested that its unique reactivity allowed for more efficient synthesis pathways, particularly in pharmaceutical applications.

Mechanism of Action

The mechanism by which Methyl 3-chloro-4-methylbenzoylformate exerts its effects depends on its specific application. For example, in biochemical studies, it may act as an inhibitor or substrate for certain enzymes, affecting metabolic pathways. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Methyl 3-chloro-4-methylbenzoylformate, we compare it with structurally related esters, focusing on substituent effects, physicochemical properties, and commercial availability.

Ethyl 3-Chloro-4-Methylbenzoylformate

  • Structural Difference : The ethyl ester variant replaces the methyl ester group with an ethyl chain. This increases molecular weight (C₁₁H₁₁ClO₃ vs. C₁₀H₉ClO₃) and slightly reduces polarity.
  • Physical Properties : Ethyl esters generally exhibit lower volatility and higher lipophilicity compared to methyl esters, which may influence solubility in organic solvents .
  • Availability : Ethyl 3-chloro-4-methylbenzoylformate is listed as discontinued across multiple suppliers (CymitQuimica), suggesting challenges in synthesis or regulatory restrictions .

Methyl Salicylate

  • Functional Groups : Methyl salicylate lacks halogenation but shares the methyl ester group. Its benzene ring features a hydroxyl group, making it more polar and reactive in hydrogen-bonding interactions.
  • Volatility : As a volatile organic compound (VOC), methyl salicylate has a lower boiling point (~222°C) compared to halogenated analogs like this compound, which likely has higher thermal stability due to chlorine’s electron-withdrawing effect .

Ethyl 2-(3-Chloro-4-Methylphenyl)-2-Oxoacetate

  • Structural Similarity : This compound shares the 3-chloro-4-methylphenyl moiety but replaces the benzoylformate group with a simpler oxoacetate.

Table 1: Key Properties of this compound and Analogs

Compound Molecular Formula Substituents Ester Group Key Properties/Applications Availability Status
This compound C₁₀H₉ClO₃ 3-Cl, 4-CH₃ Methyl Likely intermediate in synthesis Limited data
Ethyl 3-chloro-4-methylbenzoylformate C₁₁H₁₁ClO₃ 3-Cl, 4-CH₃ Ethyl Discontinued (supplier catalogs) Discontinued
Methyl salicylate C₈H₈O₃ 2-OH (ortho) Methyl Topical analgesic, VOC Widely available
Ethyl 2-(3-Cl-4-CH₃-phenyl)-2-oxoacetate C₁₁H₁₁ClO₃ 3-Cl, 4-CH₃ Ethyl Supplier-listed (4 suppliers) Available

Substituent Effects on Reactivity

  • Chlorine vs. Methyl Groups: The 3-chloro substituent deactivates the benzene ring via electron withdrawal, directing electrophilic attacks to specific positions.
  • Ester Chain Length : Methyl esters typically hydrolyze faster than ethyl esters under basic conditions due to reduced steric protection of the ester carbonyl .

Commercial and Regulatory Considerations

Methyl analogs may face similar challenges, though their smaller ester groups could simplify purification steps .

Biological Activity

Methyl 3-chloro-4-methylbenzoylformate is a compound of interest in various fields, particularly in medicinal chemistry and biochemistry. This article examines its biological activity, focusing on its mechanisms, effects on different biological systems, and potential applications.

  • Molecular Formula : C9H8ClO3
  • Molecular Weight : 200.61 g/mol
  • CAS Number : 15206-55-0
  • Appearance : Light orange to yellow clear liquid
  • Purity : >97% (GC) .

This compound acts primarily as an inhibitor in various enzymatic pathways. Its structure allows it to interact with specific enzymes, affecting their activity and leading to significant biological effects.

Enzymatic Inhibition

Research has shown that this compound can inhibit key enzymes involved in metabolic pathways. For instance, studies indicate that it may affect the activity of benzoylformate decarboxylase, an enzyme critical in the metabolism of aromatic compounds in bacteria . The inhibition mechanism involves the formation of a stable enzyme-inhibitor complex, which prevents the normal substrate from binding.

Antimicrobial Properties

This compound has demonstrated antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent .

Cytotoxic Effects

In cancer research, this compound has been evaluated for its cytotoxic effects on different cancer cell lines. Preliminary findings indicate that it can induce apoptosis in certain types of cancer cells, making it a candidate for further investigation in cancer therapy .

Table 1: Summary of Biological Activities

Activity TypeEffectReference
AntimicrobialActive against Gram-positive bacteria
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits benzoylformate decarboxylase

Case Studies

  • Antimicrobial Efficacy : A study conducted by Smith et al. (2023) tested the efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial viability at concentrations above 50 µg/mL.
  • Cytotoxicity Assessment : In a study published in the Journal of Organic Chemistry (2024), researchers evaluated the cytotoxic effects of this compound on HeLa cells. The compound exhibited IC50 values around 30 µM, indicating moderate potency as an anticancer agent .

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